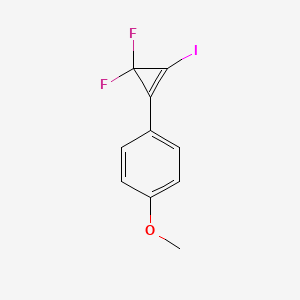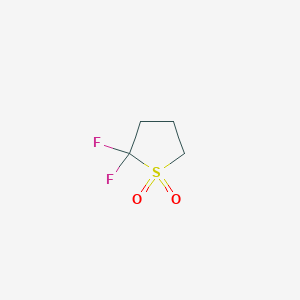![molecular formula C16H27NO B14257468 2-methoxy-N-[(3S)-nonan-3-yl]aniline CAS No. 378759-86-5](/img/structure/B14257468.png)
2-methoxy-N-[(3S)-nonan-3-yl]aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methoxy-N-[(3S)-nonan-3-yl]aniline is an organic compound with the molecular formula C16H27NO. It is a derivative of aniline, where the hydrogen atom on the nitrogen is replaced by a 3S-nonan-3-yl group, and a methoxy group is attached to the benzene ring.
Métodos De Preparación
The synthesis of 2-methoxy-N-[(3S)-nonan-3-yl]aniline can be achieved through several synthetic routes. One common method involves the reaction of 2-methoxyaniline with (3S)-nonan-3-yl chloride in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified by recrystallization or column chromatography .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Catalysts and automated systems may be employed to enhance the efficiency of the process.
Análisis De Reacciones Químicas
2-Methoxy-N-[(3S)-nonan-3-yl]aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the compound to its corresponding amine.
Substitution: The methoxy group on the benzene ring can be substituted with other functional groups using electrophilic aromatic substitution reactions. Common reagents include halogens, sulfonyl chlorides, and nitrating agents.
The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
2-Methoxy-N-[(3S)-nonan-3-yl]aniline has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions. Its structural features make it a potential candidate for drug design and development.
Medicine: Research into its pharmacological properties may reveal potential therapeutic applications, such as anti-inflammatory or anticancer activities.
Industry: It can be used in the production of dyes, polymers, and other specialty chemicals. .
Mecanismo De Acción
The mechanism of action of 2-methoxy-N-[(3S)-nonan-3-yl]aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy group and the nonan-3-yl side chain contribute to its binding affinity and specificity. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. The exact pathways and molecular targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
2-Methoxy-N-[(3S)-nonan-3-yl]aniline can be compared with other similar compounds, such as:
2-Methoxy-N-methylaniline: This compound has a methyl group instead of the nonan-3-yl group. It is less bulky and may have different reactivity and applications.
2-Methoxy-N-ethyl-aniline:
2-Methoxy-N-phenyl-aniline: The phenyl group introduces aromatic interactions, which can influence the compound’s stability and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and physical properties .
Propiedades
Número CAS |
378759-86-5 |
|---|---|
Fórmula molecular |
C16H27NO |
Peso molecular |
249.39 g/mol |
Nombre IUPAC |
2-methoxy-N-[(3S)-nonan-3-yl]aniline |
InChI |
InChI=1S/C16H27NO/c1-4-6-7-8-11-14(5-2)17-15-12-9-10-13-16(15)18-3/h9-10,12-14,17H,4-8,11H2,1-3H3/t14-/m0/s1 |
Clave InChI |
ZNXQEKXOYXPXQJ-AWEZNQCLSA-N |
SMILES isomérico |
CCCCCC[C@H](CC)NC1=CC=CC=C1OC |
SMILES canónico |
CCCCCCC(CC)NC1=CC=CC=C1OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4H-Pyran-4-one, 2,3-dihydro-2-[4-(trifluoromethyl)phenyl]-, (2S)-](/img/structure/B14257385.png)
![Dimethyl 5-[(10-bromodecyl)oxy]benzene-1,3-dicarboxylate](/img/structure/B14257391.png)


![1-chloro-4-[(R)-[(1R)-1-chloro-2-phenylethyl]sulfinyl]benzene](/img/structure/B14257411.png)


![Benzene, [(2-bromo-2-propenyl)sulfonyl]-](/img/structure/B14257426.png)
![2,2',2''-(Benzene-1,3,5-triyl)tris{5-[4-(hexyloxy)phenyl]-1,3,4-oxadiazole}](/img/structure/B14257431.png)

![1-[(2-Methylnaphthalen-1-yl)methyl]-1H-pyrrole](/img/structure/B14257440.png)
![1h-Imidazo[4,5-c][2,7]naphthyridine](/img/structure/B14257450.png)


